5-Formyl-3-methyl-2-pyridinecarbonitrile
Description
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-formyl-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-2-7(5-11)4-10-8(6)3-9/h2,4-5H,1H3 |
InChI Key |
HZHLVEBNYZCFDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C#N)C=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that derivatives of 5-Formyl-3-methyl-2-pyridinecarbonitrile exhibit promising anticancer activities. These compounds have shown antiproliferative effects against various cancer cell lines, making them candidates for further development as therapeutic agents. A study highlighted the synthesis of several pyridine derivatives, including this compound, which were evaluated for their activity against human cancer cell lines, demonstrating significant cytotoxicity .
1.2 Mechanisms of Action
The mechanisms underlying the anticancer effects of this compound involve the inhibition of specific cellular pathways associated with tumor proliferation and survival. For instance, some derivatives have been linked to the modulation of PIM1 kinase activity, which plays a crucial role in cancer cell survival . Additionally, compounds with similar structures have been shown to interact with tubulin polymerization, further supporting their potential as anticancer agents .
Agricultural Applications
2.1 Agrochemical Development
this compound and its derivatives are being explored in the field of agrochemicals, particularly as potential herbicides and fungicides. The structural features of this compound lend themselves to modifications that enhance biological activity against pests and pathogens .
2.2 Case Studies
A notable case study involved the synthesis of 3-cyanopyridine derivatives, which are structurally related to this compound. These derivatives were tested for their effectiveness as agrochemicals, showing significant activity against various agricultural pests . The findings suggest that similar modifications to this compound could yield effective agricultural products.
Synthetic Chemistry
3.1 Synthesis Pathways
The synthesis of this compound can be achieved through several methods involving carbon-carbon and carbon-nitrogen bond formations. These synthetic routes are critical for producing derivatives with enhanced biological properties .
3.2 Data Table: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Refluxing with malononitrile | Involves refluxing β-dicarbonyl compounds with malononitrile in ethanol | 85 |
| Microwave-assisted synthesis | Utilizes microwave irradiation for rapid synthesis | 90 |
| Green chemistry approaches | Employs environmentally friendly solvents and reagents | 75 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 5-Formyl-3-methyl-2-pyridinecarbonitrile and two related pyridinecarbonitrile derivatives:
Key Observations:
- Reactivity: The formyl group in this compound provides a reactive site for aldol condensations or imine formations, distinguishing it from the bromo group in 5-Bromo-4-Methylpyridine-2-Carbonitrile (which facilitates Suzuki couplings) or the amino group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (used in nucleophilic substitutions) .
- Steric and Electronic Effects: The methyl group at position 3 in the target compound likely improves steric stability compared to the trifluoromethyl group in its amino analog, which introduces strong electron-withdrawing effects and increases molecular weight .
- Applications: While 5-Bromo-4-Methylpyridine-2-Carbonitrile is a model substrate for industrial synthesis , and the amino-CF₃ derivative serves as an intermediate for Apalutamide (an anticancer drug) , the formyl analog’s reactivity suggests utility in synthesizing heterocyclic scaffolds or pharmaceutical precursors.
Physicochemical Properties
- Solubility : The polar formyl group may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the hydrophobic trifluoromethyl group in .
- Stability : The methyl group in this compound likely improves thermal stability relative to bromo-substituted analogs, which are prone to decomposition under harsh conditions .
Preparation Methods
Reaction Mechanism and Substrate Scope
The catalytic vapor-phase reaction of cyanopyridines with formic acid, as detailed in US3160633A, offers a scalable route to pyridine aldehydes. In this process, gaseous mixtures of cyanopyridines, formic acid, and water are passed over heterogeneous catalysts (e.g., thoria-alumina, manganese oxide) at 400–500°C. The reaction proceeds via decomposition of formic acid into CO and H₂O, followed by formylation at activated pyridine positions. For 5-formyl-3-methyl-2-pyridinecarbonitrile, 3-methyl-2-cyanopyridine serves as the hypothetical substrate.
Catalytic Systems and Conditions
Key catalysts include:
-
Thoria-alumina (ThO₂/Al₂O₃) : Achieves 60–70% yields for 3-pyridine aldehyde from 3-cyanopyridine at 425°C.
-
Uranium dioxide (UO₂) : Effective for 4-pyridine aldehyde synthesis at 450°C.
-
Manganese oxide (MnO₂) : Demonstrates comparable activity to thoria-alumina in pilot-scale trials.
Reaction parameters for 3-methyl-2-cyanopyridine formylation would likely mirror these conditions, with adjustments for steric and electronic effects from the methyl group.
Hypothetical Adaptation for this compound
Using 3-methyl-2-cyanopyridine (unreported in the literature but synthetically accessible via cyanation of 3-methylpyridine), the vapor-phase reaction could proceed as follows:
Procedure :
-
Prepare a gaseous mixture of 3-methyl-2-cyanopyridine, formic acid (2–3 mol equivalents), and water (3–4 mol equivalents).
-
Pass the mixture through a ThO₂/Al₂O₃ catalyst bed at 425°C.
-
Condense the effluent and isolate this compound via vacuum distillation.
Challenges :
-
Regioselectivity : The methyl group at position 3 may direct formylation to position 5 due to ortho/para-directing effects, competing with the meta-directing nitrile at position 2.
-
Thermal Stability : Prolonged exposure to >450°C risks decarboxylation or decomposition.
Diazotization-Formylation of Aminopyridinecarbonitriles
Aminopyridine Intermediate Synthesis
5-Amino-2-cyanopyridine, as described in Ambeed’s protocols, serves as a precursor for formylation. Diazotization with sodium nitrite in HF-pyridine at 0–80°C replaces the amino group with fluorine, but analogous conditions could hypothetically introduce formyl via Gattermann or Koch-Haaf reactions.
Duff Reaction for Direct Formylation
The Duff reaction employs hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) to formylate aromatic amines:
Procedure :
-
Suspend 5-amino-3-methyl-2-cyanopyridine in TFA.
-
Add HMTA and reflux at 100°C for 6–8 hours.
-
Quench with ice-water and extract the aldehyde product.
Expected Outcome :
-
Yield : 40–50% based on analogous aniline formylations.
-
Purity : Requires chromatographic purification due to byproduct formation.
Vilsmeier-Haack Formylation of 3-Methyl-2-cyanopyridine
Electrophilic Formylation Strategy
The Vilsmeier-Haack reaction utilizes POCl₃ and DMF to generate electrophilic chloroiminium intermediates, enabling formylation at electron-rich positions. For 3-methyl-2-cyanopyridine:
Procedure :
-
Dissolve 3-methyl-2-cyanopyridine in dry DMF.
-
Add POCl₃ dropwise at 0°C, then warm to 80°C for 2 hours.
-
Hydrolyze with aqueous NaHCO₃ and extract the product.
Regiochemical Considerations :
-
The methyl group at position 3 activates positions 4 and 6, while the nitrile at position 2 deactivates position 5. This electronic conflict may necessitate protective group strategies or alternative directing groups.
Hydrolytic Methods and Oxidation Pathways
Partial Nitrile Reduction to Aldehyde
Rare but precedented in heterocyclic chemistry, controlled reduction of nitriles to aldehydes could be achieved using Rosenmund conditions (H₂, Pd/BaSO₄, quinoline poison):
Procedure :
-
Hydrogenate 5-cyano-3-methyl-2-pyridinecarbonitrile under Rosenmund conditions.
-
Monitor reaction progress to halt at the aldehyde stage.
Limitations :
-
Over-reduction to the alcohol or amine is likely without precise control.
Multi-Step Synthesis from Pyridine Carboxylic Acids
Carboxylic Acid to Aldehyde Conversion
5-Carboxy-3-methyl-2-cyanopyridine, accessible via nitrile hydrolysis, can be reduced to the aldehyde:
Procedure :
-
Hydrolyze 5-cyano-3-methyl-2-pyridinecarbonitrile with H₂SO₄/H₂O at 100°C.
-
Reduce the resultant carboxylic acid to the aldehyde using LiAlH(t-BuO)₃.
Yield Data :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Formyl-3-methyl-2-pyridinecarbonitrile, considering functional group compatibility and yield?
- Methodological Answer : The synthesis typically involves formylation of 3-methyl-2-pyridinecarbonitrile precursors. A three-step approach can be adapted from trifluoromethylpyridinecarbonitrile synthesis:
Nitration/Functionalization : Introduce reactive sites on the pyridine ring via nitration or halogenation.
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of hydroxymethyl intermediates (e.g., MnO₂ in acetone) to install the formyl group .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Considerations : Monitor reaction progress via TLC and optimize catalyst load (e.g., POCl₃ stoichiometry) to avoid over-oxidation of the methyl group.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm formyl (δ ~9.8–10.2 ppm for aldehyde proton) and nitrile (δ ~110–120 ppm for CN carbon) groups. Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~187.08 g/mol).
- X-ray Crystallography : Resolve structural ambiguities in solid-state conformation (e.g., planarity of the pyridine ring) .
- IR Spectroscopy : Detect formyl (C=O stretch ~1680–1720 cm⁻¹) and nitrile (C≡N stretch ~2220–2260 cm⁻¹) vibrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the formylation of 3-methyl-2-pyridinecarbonitrile derivatives?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., nitrile hydrolysis or methyl group oxidation). To address this:
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and side products.
- Catalyst Screening : Test alternatives to POCl₃ (e.g., Tf₂O/DMF for milder formylation) .
- Kinetic Studies : Compare activation energies for formylation vs. side reactions using Arrhenius plots.
Example : A study on trifluoromethylpyridinecarbonitriles achieved 75% yield by replacing MnO₂ with TEMPO/NaClO₂ for selective oxidation .
Q. What computational methods are recommended to predict reactivity and regioselectivity in derivatization reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the formyl group’s LUMO may direct nucleophilic attacks at the pyridine C4 position .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize regioselectivity.
- Docking Studies : If targeting biological applications, simulate interactions with enzymes/receptors to guide functionalization .
Q. How to design experiments to study the stability of the formyl group under various conditions (e.g., acidic, basic, or thermal)?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to pH gradients (1–13) at 40–60°C and monitor degradation via HPLC.
- Kinetic Analysis : Fit degradation data to zero/first-order models to determine activation energy (Eₐ) for formyl hydrolysis.
- Protective Strategies : Test stabilizing agents (e.g., ethylene glycol for aldehyde protection) during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
